Acetophenone 4-nitrophenylhydrazone

Antiviral HBV Capsid Assembly Modulator

Acetophenone 4-nitrophenylhydrazone (ANPH; N-(4-nitrophenyl)-1-phenylethanone hydrazone; C₁₄H₁₃N₃O₂; MW 255.27 g/mol) is a hydrazone derivative formed by condensation of acetophenone with 4-nitrophenylhydrazine. It belongs to the broader class of arylhydrazones, which are valued for their synthetic versatility, crystallinity, and tunable electronic properties.

Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
Cat. No. B8622665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetophenone 4-nitrophenylhydrazone
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2
InChIInChI=1S/C14H13N3O2/c1-11(12-5-3-2-4-6-12)15-16-13-7-9-14(10-8-13)17(18)19/h2-10,16H,1H3
InChIKeyGUZXPZRLBUNPSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetophenone 4-Nitrophenylhydrazone: Physicochemical Identity and Core Research Classification for Informed Procurement


Acetophenone 4-nitrophenylhydrazone (ANPH; N-(4-nitrophenyl)-1-phenylethanone hydrazone; C₁₄H₁₃N₃O₂; MW 255.27 g/mol) is a hydrazone derivative formed by condensation of acetophenone with 4-nitrophenylhydrazine [1]. It belongs to the broader class of arylhydrazones, which are valued for their synthetic versatility, crystallinity, and tunable electronic properties. The compound features a conjugated C=N–NH–aryl π-system terminated by a single electron-withdrawing nitro group at the para position of the hydrazone phenyl ring, distinguishing it both from unsubstituted phenylhydrazones and from the doubly nitrated 2,4-dinitrophenylhydrazone (2,4-DNP) analogs [2]. This intermediate electronic character dictates its unique behavior in condensation chemistry, crystallographic packing, and biological target engagement.

Why Acetophenone 4-Nitrophenylhydrazone Cannot Be Replaced by Generic Phenylhydrazone or 2,4-DNP Analogs in Critical Research Applications


The number and position of nitro substituents on the hydrazone aryl ring fundamentally govern electronic structure, acid-base behavior, and intermolecular interactions. Acetophenone phenylhydrazone (no nitro group) lacks the electron-withdrawing character needed to activate the hydrazone toward many nucleophilic or oxidative transformations, while acetophenone 2,4-dinitrophenylhydrazone (two nitro groups) exhibits excessively low NH acidity and distinct solvatochromic shifts that can interfere with spectrophotometric detection schemes [1]. The mono-nitrated 4-nitrophenylhydrazone occupies an intermediate regime: it provides sufficient electron deficiency to enable unique hydrazine-transfer chemistry without the spectral complexity of the 2,4-DNP chromophore [2]. Consequently, substituting one hydrazone derivative for another without verifying the target-specific quantitative evidence below will compromise reaction yields, analytical selectivity, or biological activity.

Acetophenone 4-Nitrophenylhydrazone: Quantitative Differentiation Evidence Against Closest Analogs


HBV Genome Replication Inhibition via Unique Capsid Assembly Modulation: ANPH vs. Nucleos(t)ide Analogs

Yamasaki et al. (2021) identified ANPH as a novel structural class of selective inhibitor targeting HBV genome replication. In HepG2.2.15 cells, ANPH inhibited viral genome replication by inducing the formation of morphologically intact empty capsids devoid of pregenomic RNA (pgRNA), without affecting transcription or translation of viral proteins [1]. This mechanism is orthogonal to that of nucleos(t)ide analogs (e.g., entecavir, tenofovir), which act as chain terminators at the viral polymerase. Biochemical assays using a truncated core protein (Cp149 assembly domain) confirmed that ANPH accelerates capsid assembly in vitro, producing capsids with normal morphology and size [1]. The paper explicitly positions ANPH as a new structural scaffold distinct from existing capsid assembly modulators such as heteroaryldihydropyrimidines (HAPs) and phenylpropenamides [1].

Antiviral HBV Capsid Assembly Modulator

Hydrazine-Transfer Reaction Yield: Acetophenone 4-Nitrophenylhydrazone as a Precursor to Bis-Hydrazones

Butler and Morris (1980) demonstrated that treatment of acetophenone 4-nitrophenylhydrazone with mercury(II) acetate in acetic acid yields the corresponding phenylglyoxal bis-(4-nitrophenylhydrazone) in 60% yield [1]. This represents a hydrazine-transfer reaction to a saturated carbon, converting a mono-hydrazone into a bis-hydrazone. Under identical conditions, the 2,4-dinitrophenylhydrazones of acetone and acetophenone also undergo hydrazine transfer, but the product distribution and yields are influenced by the electronic nature of the hydrazone aryl substituents [1]. The 4-nitrophenylhydrazone offers a balance of sufficient activation for the transfer while avoiding the poly-nitration that can lead to side reactions or difficult purification.

Synthetic Chemistry Hydrazine-Transfer Bis-Hydrazone Synthesis

UV Spectral Differentiation: 4-Nitrophenylhydrazones Exhibit Distinct Substituent-Dependent λmax Behavior vs. 2,4-DNP Derivatives

Cao et al. (2015) measured the K-band λmax values of five types of p-Y-benzaldehyde derivatives, including 4-nitrophenylhydrazones (3-Ys) and 2,4-dinitrophenylhydrazones (2-Ys), and applied a dual-parameter equation to correlate wavenumbers (νmax) with substituent polar effects [1]. The study revealed that 4-nitrophenylhydrazones and 2,4-dinitrophenylhydrazones exhibit distinct types of behavior in their λmax responses to substituent variation, reflecting fundamentally different electronic ground- and excited-state properties [1]. Furthermore, 2,4-dinitrophenylhydrazones characteristically display pronounced bathochromic shifts upon deprotonation in basic media due to the highly acidic NH proton (stabilized by two nitro groups), whereas 4-nitrophenylhydrazones, possessing only one nitro group, exhibit attenuated acid-base spectral responses [2].

UV Spectroscopy Analytical Chemistry Solvatochromism

Crystal Packing Architecture: 4-Nitrophenylhydrazone Forms Extended Hydrogen-Bonded Networks vs. Isolated Molecules in 2,4-DNP Analog

Wardell et al. (2003) conducted a direct crystallographic comparison between 2-iodobenzaldehyde 4-nitrophenylhydrazone and 2-iodobenzaldehyde 2,4-dinitrophenylhydrazone [1]. The 4-nitrophenylhydrazone crystallizes with effectively planar molecules linked by N–H···O hydrogen bonds into chains of edge-fused R₃³(18) rings, generating centrosymmetric dimers. In contrast, the 2,4-dinitrophenylhydrazone analog forms disordered and effectively isolated molecules lacking the extended hydrogen-bonded network [1]. Although this comparison was performed on 2-iodobenzaldehyde-derived hydrazones rather than acetophenone-derived ones, the hydrogen-bonding patterns are dictated by the hydrazone –NH and nitro group geometry, which are conserved across carbonyl precursors, making this a class-level inference applicable to acetophenone derivatives.

Crystal Engineering Supramolecular Chemistry X-ray Crystallography

Analytical Derivatization Selectivity: 4-Nitrophenylhydrazones Enable TLC Separation of Aromatic Carbonyl Mixtures

Barber and Sawicki (1968) developed a method for the separation and identification of aromatic carbonyl compounds as their 4-nitrophenylhydrazones by paper and thin-layer chromatography [1]. The method leverages the favorable chromatographic mobility and detection sensitivity of the 4-nitrophenylhydrazone chromophore, which provides sufficient UV absorption for visualization without the excessive polarity of 2,4-DNP derivatives that can cause streaking or poor resolution on silica gel plates. The study established that 4-nitrophenylhydrazine derivatization achieves baseline separation of structurally similar aromatic carbonyls including acetophenone derivatives [1]. This validated analytical protocol has been cited in subsequent environmental monitoring and food chemistry applications [2].

Analytical Chemistry Carbonyl Derivatization Thin-Layer Chromatography

High-Impact Application Scenarios for Acetophenone 4-Nitrophenylhydrazone Based on Quantitative Differentiation Evidence


Anti-HBV Drug Discovery: Chemical Probe for Capsid Assembly Modulation Studies

ANPH serves as a validated starting scaffold for developing novel anti-HBV therapeutics with a mechanism orthogonal to nucleos(t)ide analogs. As demonstrated by Yamasaki et al. (2021), ANPH induces the formation of morphologically intact empty capsids devoid of pgRNA in HepG2.2.15 cells without perturbing viral transcription or translation [1]. This unique phenotype—distinct from HAPs that produce aberrant non-capsid polymers—makes ANPH a valuable chemical probe for dissecting HBV core protein functions and for screening campaigns targeting functional cure of chronic HBV infection. Procurement of ANPH is warranted for medicinal chemistry teams seeking to explore this novel structural class as an alternative to existing capsid assembly modulators [1].

Synthetic Chemistry: Precursor for Bis-Hydrazone Libraries via Mercury-Mediated Hydrazine Transfer

The 60% yield reported by Butler and Morris (1980) for the conversion of acetophenone 4-nitrophenylhydrazone to phenylglyoxal bis-(4-nitrophenylhydrazone) establishes this compound as a viable precursor for synthesizing bis-hydrazone ligand libraries [1]. Bis-hydrazones are important building blocks in coordination chemistry, catalytic systems, and materials science. The 4-nitrophenyl substitution provides an optimal electronic balance: sufficient activation for the hydrazine-transfer reaction while avoiding the purification challenges associated with poly-nitrated analogs. Researchers synthesizing metal complexes, macrocycles, or nitrogen-rich heterocycles should prioritize this specific hydrazone derivative over unsubstituted phenylhydrazones, which are inert under the same reaction conditions [1].

Environmental and Food Analytical Chemistry: Carbonyl Profiling with Optimized Chromatographic Resolution

The validated TLC and paper chromatography method of Barber and Sawicki (1968) provides a robust protocol for separating and identifying aromatic carbonyl compounds as their 4-nitrophenylhydrazone derivatives [1]. The 4-nitrophenylhydrazone chromophore offers sufficient UV absorptivity for sensitive detection while maintaining chromatographic mobility superior to the more polar 2,4-DNP derivatives. This makes acetophenone 4-nitrophenylhydrazone an ideal reference standard for method development and calibration in environmental monitoring (e.g., auto exhaust carbonyl analysis), food chemistry (lipid oxidation products), and industrial hygiene applications [2]. Analytical laboratories developing carbonyl profiling methods should evaluate 4-nitrophenylhydrazine derivatization as an alternative to the standard 2,4-DNPH method, particularly when co-elution or excessive polarity of 2,4-DNP derivatives compromises resolution.

Crystal Engineering and Solid-State Materials Design: Predictable Hydrogen-Bonded Architectures

The crystallographic evidence reported by Wardell et al. (2003) demonstrates that 4-nitrophenylhydrazones reliably form extended N–H···O hydrogen-bonded networks (chains of edge-fused rings), in contrast to the disordered packing observed for 2,4-dinitrophenylhydrazone analogs [1]. For crystal engineering applications requiring predictable supramolecular synthons—such as designing co-crystals, tuning mechanical properties, or engineering solid-state reactivity—the 4-nitrophenylhydrazone functional group offers a reliable hydrogen-bonding motif. Acetophenone 4-nitrophenylhydrazone provides a well-characterized entry point for exploring this crystal engineering space, with the acetophenone moiety offering additional C–H···π and π···π stacking interactions to complement the primary N–H···O hydrogen-bonded chains [1].

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